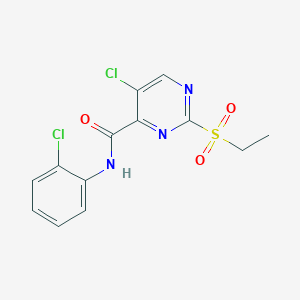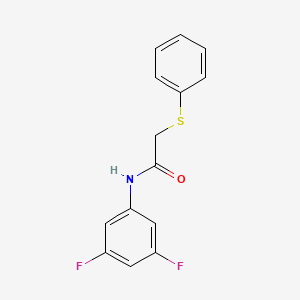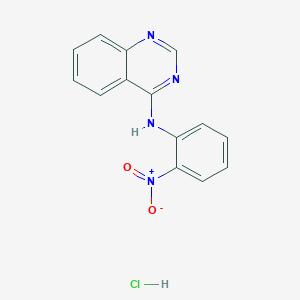![molecular formula C17H20N2O3S2 B4236377 N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4236377.png)
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
描述
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 was first synthesized in the early 2000s and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
作用机制
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules such as STATs (signal transducers and activators of transcription), which are involved in the transcriptional regulation of genes involved in immune responses. By inhibiting the JAK-STAT signaling pathway, this compound reduces the activity of cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of various cytokines such as interleukin-2, -4, -7, -9, -15, and -21 in vitro and in vivo. In addition, the drug has been shown to reduce the activity of T and B cells, which are involved in the immune response. This compound has also been shown to reduce the production of antibodies and to inhibit the activation of dendritic cells, which play a crucial role in the initiation of immune responses.
实验室实验的优点和局限性
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The drug has a high affinity for JAKs and is highly specific for the ATP-binding site of the kinase domain. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.
One limitation of this compound is that it is not specific for a single JAK isoform. The drug inhibits all four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), which may lead to off-target effects. In addition, this compound has a short half-life, which may limit its efficacy in vivo.
未来方向
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are several areas of future research that need to be explored. These include:
1. Development of more specific JAK inhibitors: this compound inhibits all four JAK isoforms, which may lead to off-target effects. Future research should focus on developing more specific JAK inhibitors that target a single isoform.
2. Combination therapy: this compound has been shown to be effective in combination with other drugs such as methotrexate and corticosteroids. Future research should explore the potential of combination therapy with other JAK inhibitors or immunomodulatory drugs.
3. Long-term safety and efficacy: this compound has been shown to be effective in short-term clinical trials. Future research should focus on the long-term safety and efficacy of the drug, particularly in patients with chronic autoimmune diseases.
4. Mechanisms of resistance: Some patients may develop resistance to this compound over time. Future research should explore the mechanisms of resistance and develop strategies to overcome it.
In conclusion, this compound is a small molecule inhibitor of JAKs that has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. The drug works by inhibiting the JAK-STAT signaling pathway, which reduces the activity of cytokines involved in the pathogenesis of autoimmune diseases. Future research should focus on developing more specific JAK inhibitors, exploring the potential of combination therapy, and understanding the long-term safety and efficacy of the drug.
科学研究应用
N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting JAKs, which are involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAKs, this compound reduces the activity of these cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-19(24(21,22)16-7-4-12-23-16)15-10-8-13(9-11-15)17(20)18-14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOZURXXOTWZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-acetyl-4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4236294.png)



![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4236335.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B4236343.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine](/img/structure/B4236347.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4236352.png)

![N-[2-methyl-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4236368.png)
![3-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B4236374.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)

![3-[(4-chlorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4236392.png)
